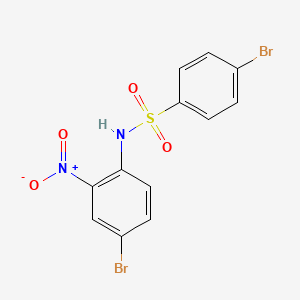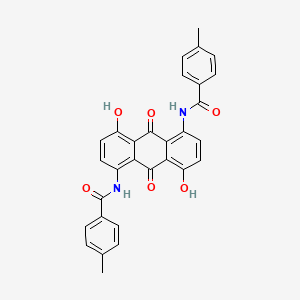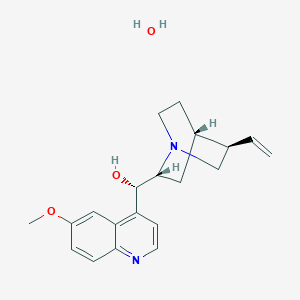
Quinidine monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinidine monohydrate is a pharmaceutical compound derived from the bark of the Cinchona tree. It is a D-isomer of quinine and has been used historically as an antiarrhythmic agent to treat heart rhythm disturbances. This compound is known for its ability to prolong the action potential of cardiac cells by blocking sodium and potassium currents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinidine is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps, including the isolation of the alkaloid mixture, followed by purification to obtain quinidine. The synthetic route involves the conversion of quinine to quinidine through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods
In industrial settings, quinidine is produced through a controlled extraction process from Cinchona bark. The process involves the use of solvents and reagents to isolate and purify the compound. The final product is then crystallized to obtain quinidine monohydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Quinidine monohydrate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine-N-oxide.
Reduction: Reduction reactions can convert quinidine to its reduced forms.
Substitution: Quinidine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, water.
Major Products
Oxidation: Quinidine-N-oxide.
Reduction: Reduced quinidine derivatives.
Substitution: Various substituted quinidine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Quinidine monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular action potentials.
Medicine: Used to treat atrial fibrillation, flutter, and ventricular arrhythmias.
Industry: Employed in the formulation of controlled-release drug delivery systems.
Mécanisme D'action
Quinidine monohydrate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing the cardiac rhythm. Quinidine also affects calcium channels and various potassium currents, contributing to its antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Quinidine monohydrate is often compared with other alkaloids derived from the Cinchona tree, such as quinine. While both compounds share similar structures and origins, quinidine is more potent in its antiarrhythmic effects. Other similar compounds include:
Quinine: Primarily used as an antimalarial agent.
Cinchonine: Another alkaloid with similar properties but less potent.
Cinchonidine: Similar to quinidine but with different stereochemistry
Quinidine’s unique ability to block multiple ion channels and its historical significance as one of the first antiarrhythmic agents highlight its importance in both medical and scientific research.
Propriétés
Formule moléculaire |
C20H26N2O3 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate |
InChI |
InChI=1S/C20H24N2O2.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H2/t13-,14-,19+,20-;/m0./s1 |
Clé InChI |
NGXLOCPSRZVKMI-VJAUXQICSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



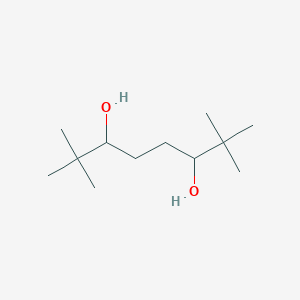
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
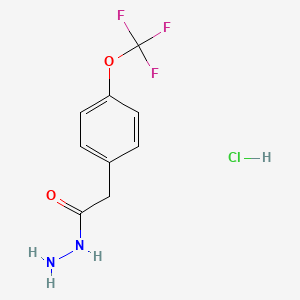





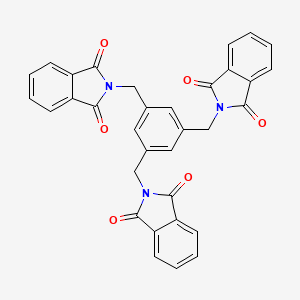
![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
